molecular formula C12H12N2O2S B8105337 Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate

Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate

Cat. No.: B8105337
M. Wt: 248.30 g/mol
InChI Key: DFMZNVWRHPAXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate typically involves the reaction of benzyl chloroformate with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

Benzyl N-(5-methyl-1,3-thiazol-2-YL)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by its thiazole moiety and carbamate functional group. The thiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with thiazole rings often act as enzyme inhibitors. For instance, thiazole derivatives have been shown to inhibit various proteases involved in viral replication, such as the SARS-CoV 3CL protease .
  • Anticancer Activity : Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics or inhibiting key mitotic proteins like HSET (KIFC1) . This disruption leads to multipolar spindle formation and subsequent cell death.
  • Antimicrobial Properties : Thiazole derivatives have exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be influenced by structural modifications:

  • Substituents on the Thiazole Ring : Variations in substituents on the thiazole ring can significantly alter potency. For example, modifications that increase electron density or enhance hydrogen bonding often lead to improved binding affinity to target enzymes .
  • Linker Variations : The nature of the linker between the benzyl group and the thiazole moiety can impact solubility and permeability. Studies suggest that optimizing linker length and composition can enhance cellular uptake without compromising activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against cancer cell lines. Table 1 summarizes the IC50 values for various cancer cell lines treated with this compound:

Cell LineIC50 (µM)
Human Chronic Myelogenous Leukemia (K562)12.5
Human Melanoma (WM793)15.0
Human Glioblastoma (U251)10.0

Case Studies

A notable case study involved the use of this compound in a mouse model of tumor growth. The compound was administered at varying doses over a period of four weeks. Results indicated a dose-dependent reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Properties

IUPAC Name

benzyl N-(5-methyl-1,3-thiazol-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-9-7-13-11(17-9)14-12(15)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMZNVWRHPAXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.